Cas no 939-79-7 (2-Nitro-p-toluonitrile)

2-Nitro-p-toluonitrile structure
2-Nitro-p-toluonitrile structure
Nome do Produto:2-Nitro-p-toluonitrile
N.o CAS:939-79-7
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00031482
CID:40358
PubChem ID:24873513

2-Nitro-p-toluonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Nitro-4-methylbenzonitrile
    • 4-Methyl-3-nitrobenzonitrile
    • 2-Nitro-p-toluonitri
    • 2-Nitro-p-toluonitrile
    • 3-nitro-P-tolunitrile
    • 1-methyl-4-cyano-2-nitrobenzene
    • 2-nitro-4-cyanotoluene
    • 4-Cyano-2-nitrotoluene
    • 4-methyl-3-nitrobenzenecarbonitrile
    • 5-Cyano-2-methylnitrobenzene
    • Benzonitrile,4-methyl-3-nitro
    • MagnesiuM chloride
    • Benzonitrile, 4-methyl-3-nitro-
    • 4-Methyl-3-nitro-benzonitrile
    • KOFBNBCOGKLUOM-UHFFFAOYSA-N
    • PubChem4817
    • 3-Nitro-4-methylbenzonitril
    • KSC490M7N
    • 4-methyl-3-nitro benzonitrile
    • 3-nitro-4-methyl benzonitrile
    • BEN166
    • 4-Methyl-3-nitrobenzonitrile (ACI)
    • p-Tolunitrile, 3-nitro- (7CI)
    • 3-Nitro-4-tolunitrile
    • AB-337/25021030
    • EN300-97889
    • PS-5268
    • J-512965
    • 4-Methyl-3-nitrobenzonitrile, 97%
    • AC-4101
    • DTXSID70343370
    • STL367706
    • AKOS000447038
    • 939-79-7
    • InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
    • M1946
    • SY017139
    • MFCD00031482
    • DB-006507
    • CS-W002158
    • SCHEMBL323126
    • MDL: MFCD00031482
    • Inchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
    • Chave InChI: KOFBNBCOGKLUOM-UHFFFAOYSA-N
    • SMILES: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
    • BRN: 2047311

Propriedades Computadas

  • Massa Exacta: 162.042927g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.1
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Ligações Rotativas: 0
  • Massa monoisotópica: 162.042927g/mol
  • Massa monoisotópica: 162.042927g/mol
  • Superfície polar topológica: 69.6Ų
  • Contagem de Átomos Pesados: 12
  • Complexidade: 225
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Pale-yellow to Yellow-brown Solid
  • Densidade: 1.2600
  • Ponto de Fusão: 105.0 to 109.0 deg-C
  • Ponto de ebulição: 171°C/12mmHg(lit.)
  • Ponto de Flash: 171°C/12mm
  • PSA: 69.61000
  • LogP: 2.29808
  • Solubilidade: Not determined

2-Nitro-p-toluonitrile Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:3439
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:6.1
  • PackingGroup:III
  • Condição de armazenamento:Store at room temperature
  • Grupo de Embalagem:III
  • Termo de segurança:6.1
  • Frases de Risco:R36/37/38

2-Nitro-p-toluonitrile Dados aduaneiros

  • CÓDIGO SH:2926909090
  • Dados aduaneiros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Nitro-p-toluonitrile Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-25g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
25g
¥80.00 2024-04-24
Alichem
A010003461-1g
4-Methyl-3-nitrobenzonitrile
939-79-7 97%
1g
$1519.80 2023-08-31
Enamine
EN300-97889-2.5g
4-methyl-3-nitrobenzonitrile
939-79-7 95.0%
2.5g
$27.0 2025-03-21
Apollo Scientific
OR4834-5g
4-Methyl-3-nitrobenzonitrile
939-79-7
5g
£15.00 2025-02-20
Chemenu
CM157328-500g
3-Nitro-4-methylbenzonitrile
939-79-7 95+%
500g
$327 2022-06-09
TRC
N572975-500mg
2-Nitro-p-toluonitrile
939-79-7
500mg
$144.00 2023-05-17
Chemenu
CM157328-100g
3-Nitro-4-methylbenzonitrile
939-79-7 95%+
100g
$84 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M18840-25g
4-Methyl-3-nitrobenzonitrile
939-79-7
25g
¥156.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-10g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
10g
¥46.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-500g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
500g
¥1581.00 2024-04-24

2-Nitro-p-toluonitrile Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Silver acetate ,  Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, 80 °C
Referência
Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile
Zhang, Wandi; Haskins, Christopher W.; Yang, Yang; Dai, Mingji, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

Synthetic Routes 2

Condições de reacção
1.1 Reagents: tert-Butanol ,  Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ;  48 h, 55 °C
Referência
Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source
Ahmad, Muhammad Siddique ; Shafiq, Zahid; Meguellati, Kamel, Synthesis, 2022, 54(13), 3077-3084

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  cooled
Referência
Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections
, India, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Nitric acid
Referência
Syntheses in the indole series. I
Kermack, Wm. O., Journal of the Chemical Society, 1924, 125, 2285-91

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Cupric acetate ,  Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ;  20 h, 120 °C
Referência
Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source
Zheng, Kui; Yu, Peng; Chen, Shuyou; Chen, Fen; Cheng, Jiang, Chinese Journal of Chemistry, 2013, 31(4), 449-452

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 1 h, < 15 °C
Referência
Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers
Wang, Muzhou; Timachova, Ksenia; Olsen, Bradley D., Macromolecules (Washington, 2013, 46(4), 1651-1658

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide
Referência
C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism
Creary, Xavier, Journal of Organic Chemistry, 1993, 58(27), 7700-8

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ;  3.3 h, reflux
Referência
One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition
Patil, Dinanath D.; Wadhava, Gurumeet C.; Deshmukh, Arun K., Asian Journal of Chemistry, 2012, 24(3), 1401-1402

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → rt
Referência
Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures
Delost, Michael D.; Njardarson, Jon T., Organic Letters, 2021, 23(15), 6121-6125

Synthetic Routes 10

Condições de reacção
Referência
Nitroarenes
Aitken, K. M.; Aitken, R. A., Science of Synthesis, 2007, 31, 1183-1320

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ;  0 °C
Referência
Synthesis of 6-cyanoindole-3-carboxaldehyde
Ge, Yu-Hua; Wu, Ya-Ming; Xue, Zhong-Jun, Yingyong Huaxue, 2005, 22(4), 454-456

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C
1.2 Reagents: Water ;  cooled
Referência
New herbicide mesosulfuron-methyl
Liu, Anchang; Ding, Lili; Zhao, Huiping; Yao, Shan; Chen, Huanyou, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C; 1 h, 0 °C
Referência
Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators
, United States, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sulfuric acid ;  rt → 0 °C
1.2 Reagents: Nitric acid Solvents: Water ;  1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ;  cooled
Referência
Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester
Li, Ji-xing; Sun, Ke; Yu, Chun-rui; Wu, En-ming; Yu, Fu-qiang; et al, Nongyao, 2014, 53(4), 239-241

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ;  3 h, reflux
Referência
One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition
Patil, Dinanath D.; Wadhawa, Gurumeet C., World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Formamide ,  Pyridine ,  Hydroxyamine hydrochloride Solvents: Xylene
Referência
Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles
Paraskar, Abhimanyu S.; Jagtap, H. S.; Sudalai, A., Journal of Chemical Research, 2000, (1), 30-31

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sulfuric acid ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ;  1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Referência
Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile
Ru, Zongling; Wang, Guoxi, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Dipiperidinomethane ,  Palladium diacetate ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  16 h, 160 °C
Referência
Progress in the palladium-catalyzed cyanation of aryl chlorides
Sundermeier, Mark; Zapf, Alexander; Mutyala, Sateesh; Baumann, Wolfgang; Sans, Jurgen; et al, Chemistry - A European Journal, 2003, 9(8), 1828-1836

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Nitric acid
Referência
Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates
Reiner, John E.; Siev, Daniel V.; Araldi, Gian-Luca; Cui, Jingrong Jean; Ho, Jonathan Z.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208

2-Nitro-p-toluonitrile Raw materials

2-Nitro-p-toluonitrile Preparation Products

2-Nitro-p-toluonitrile Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:939-79-7)2-Nitro-p-toluonitrile
Número da Ordem:A15979
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:04
Preço ($):303.0

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